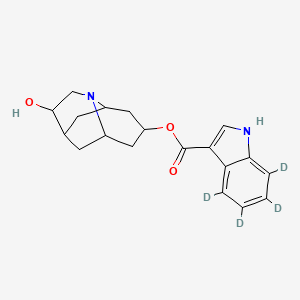

Hydrodolasetron-d4

Description

Significance of Isotopic Labeling in Bioanalytical Quantification

Isotopic labeling is a technique where atoms within a molecule are replaced by their isotopes. cernobioscience.comcreative-proteomics.com In pharmaceutical research, non-radioactive, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. acanthusresearch.comsymeres.com The key advantage of this approach is that the labeled molecule is chemically almost identical to its unlabeled counterpart, yet distinguishable by its mass. acanthusresearch.com This property makes SIL compounds ideal internal standards for mass spectrometry-based bioanalytical methods. acanthusresearch.com

The use of SIL internal standards significantly enhances the quality of bioanalytical data by:

Improving Accuracy and Precision: By compensating for variations during sample preparation and analysis, SIL standards ensure that the final measurement accurately reflects the true concentration of the analyte. musechem.com

Correcting for Matrix Effects: Biological samples like plasma and urine are complex mixtures that can interfere with the analyte's signal in the mass spectrometer. waters.com Since the SIL standard is affected by these matrix effects in the same way as the analyte, it provides a reliable reference for quantification. nih.gov

Enhancing Sensitivity: SIL standards help to distinguish the analyte's signal from background noise, allowing for more accurate measurement of low-concentration compounds.

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. ontosight.ai The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample. ontosight.aiosti.govup.ac.za This mixture is then analyzed by mass spectrometry, which separates and measures the ions based on their mass-to-charge ratio. ontosight.ai

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, the original concentration of the analyte in the sample can be precisely calculated. ontosight.aiosti.gov This method effectively cancels out most of the systematic errors that can occur during sample preparation and analysis, as both the analyte and the internal standard are affected equally. up.ac.za IDMS is considered a primary ratio method and is used by national metrology institutes for producing certified reference materials. up.ac.za

Role of Deuterated Analogs in Quantitative Drug Metabolism and Pharmacokinetic Studies

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, play a crucial role in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com These studies investigate how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. cernobioscience.com The insights gained from DMPK studies are vital for understanding a drug's efficacy and safety profile. musechem.comresearchgate.net

The use of deuterated internal standards in these studies offers several advantages:

Precise Quantification: They enable the accurate measurement of drug and metabolite concentrations in various biological fluids and tissues. musechem.com

Metabolic Pathway Elucidation: Deuterium labeling can help identify and understand the metabolic pathways of a drug. symeres.com In some cases, deuteration can slow down metabolic processes, a phenomenon known as the kinetic isotope effect, which can be exploited to study reaction mechanisms. symeres.comnih.gov

Improved Pharmacokinetic Profiles: In some instances, deuteration can alter a drug's pharmacokinetic properties, potentially leading to reduced clearance rates and extended half-lives. symeres.comnih.gov This has even led to the development of deuterated drugs with improved therapeutic profiles. researchgate.netnih.gov

Contextualizing Hydrodolasetron-d4 within Bioanalytical Methodologies

Hydrodolasetron (B601787) is the active metabolite of the antiemetic drug dolasetron (B1670872). nih.govnih.gov To accurately quantify hydrodolasetron in biological samples, a reliable internal standard is essential. This compound is the deuterium-labeled analog of hydrodolasetron and serves this purpose in bioanalytical methods. hmrlondon.commedchemexpress.commedchemexpress.com

In a typical bioanalytical workflow, a known amount of this compound is added to a plasma sample containing hydrodolasetron. hmrlondon.com The mixture is then processed, often involving extraction and separation by liquid chromatography, before being analyzed by tandem mass spectrometry (LC-MS/MS). hmrlondon.comresearchgate.net The mass spectrometer is set to detect both hydrodolasetron and this compound. By comparing the signal intensity of hydrodolasetron to that of this compound, the concentration of hydrodolasetron in the original sample can be accurately determined. ontosight.ai This approach has been successfully used in clinical studies to evaluate the pharmacokinetics of hydrodolasetron. hmrlondon.com

The use of this compound as an internal standard ensures the reliability and robustness of the bioanalytical method, which is critical for obtaining the high-quality data needed to support drug development and regulatory approval. musechem.comscispace.com

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D |

InChI Key |

MLWGAEVSWJXOQJ-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Synthesis and Characterization of Deuterated Analogs for Research Applications

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The synthesis of deuterium-labeled compounds can be achieved through several strategic approaches, broadly categorized as "top-down," where an existing molecular framework is deuterated, or "bottom-up," where the molecule is constructed from deuterated precursors. nih.govacs.org Common methods include direct hydrogen-deuterium exchange (HIE), reductions using deuterated reagents, and metal-catalyzed reactions. simsonpharma.comsnnu.edu.cn

The HIE method is one of the most straightforward, often involving the exchange of protons with deuterium from a source like deuterium oxide (D₂O). snnu.edu.cnpharmaffiliates.com This can be facilitated by catalysts under various conditions. ansto.gov.au Another prevalent strategy is the use of deuterated reagents in standard organic transformations. simsonpharma.com For instance, catalytic deuterogenation of unsaturated bonds with deuterium gas (D₂) or the reduction of carbonyls and other functional groups with deuterated metal hydrides like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are effective ways to introduce deuterium. researchgate.net More advanced techniques leverage C-H activation, which allows for the direct replacement of hydrogen atoms with deuterium in a highly controlled manner. snnu.edu.cn

Achieving regioselectivity—the placement of deuterium at specific atomic positions—is critical for targeted research applications. snnu.edu.cn Transition-metal catalysis has emerged as a powerful tool for site-selective C-H deuteration. thieme-connect.com Catalysts based on palladium, ruthenium, iridium, and silver have been developed to direct deuteration to specific locations, such as positions ortho to a directing group on an aromatic ring. snnu.edu.cnthieme-connect.comrsc.org For example, anilines can be selectively deuterated at the ortho and/or para positions using simple acid catalysis in D₂O. acs.org This directing-group strategy enhances functional group tolerance and is applicable to complex molecules in late-stage functionalization. thieme-connect.com

Indium-catalyzed transfer hydrogenation offers another method for regioselective deuterium incorporation into alkenes, using D₂O as the deuterium source. organic-chemistry.org These advanced methods provide precise control over the labeling pattern, which is essential for studying specific metabolic pathways or kinetic isotope effects. iaea.org

Table 1: Comparison of Selected Regioselective Deuteration Methods

| Method | Catalyst/Reagent | Deuterium Source | Typical Substrates | Key Advantage | Reference |

|---|---|---|---|---|---|

| Directing Group-Assisted C-H Activation | Palladium (Pd), Ruthenium (Ru), Iridium (Ir) | D₂O | Carboxylic acids, anilines, heterocycles | High regioselectivity at specific sites (e.g., ortho, beta). snnu.edu.cnthieme-connect.com | snnu.edu.cnthieme-connect.com |

| Acid-Catalyzed H/D Exchange | HCl | D₂O | Electron-rich aromatics (e.g., anilines) | Operationally simple and cost-effective. acs.org | acs.org |

| Silver-Catalyzed Deuteration | AgOTf | D₂O | Electron-rich (hetero)arenes, 2-alkyl azaarenes | Proceeds under mild, neutral conditions. rsc.org | rsc.org |

| Reductive Deuteration | LiAlD₄, NaBD₄ | Reagent itself | Ketones, aldehydes, esters, alkenes | Effective for saturating functional groups with deuterium. researchgate.net | researchgate.net |

A critical aspect of working with deuterated compounds is the stability of the incorporated isotopes. sigmaaldrich.com The C-D bond is inherently stronger than the corresponding carbon-hydrogen (C-H) bond, which is the basis for the kinetic isotope effect. unam.mx However, not all positions within a molecule retain deuterium with the same stability. Deuterium atoms located at labile positions, such as those in hydroxyl (-OH), amino (-NH), or acidic C-H groups, can be susceptible to exchange with protons from the surrounding environment, particularly in protic solvents like water or methanol (B129727). sigmaaldrich.comsigmaaldrich.com

This hydrogen-deuterium exchange can compromise the isotopic purity of a sample and lead to inaccurate results in analytical studies. sigmaaldrich.com The rate of this exchange can be influenced by factors such as the pH of the solution. sigmaaldrich.com Therefore, careful consideration of the molecular structure and experimental conditions is necessary to ensure the isotopic integrity of the labeled compound throughout its synthesis, purification, and analysis. For most applications, deuterium is placed at metabolically vulnerable but non-labile positions to ensure stability under physiological conditions. researchgate.net

Synthetic Approaches for Hydrodolasetron-d4 and Related Isotopologues

This compound is the deuterium-labeled analog of Hydrodolasetron (B601787), the active metabolite of the drug Dolasetron (B1670872). portico.orgmedchemexpress.com The molecular formula of this compound is C₁₉H₁₈D₄N₂O₃, indicating the replacement of four hydrogen atoms with deuterium. axios-research.com While the specific, proprietary synthesis route for commercially available this compound is not published, a plausible synthetic strategy can be proposed based on the structure of the parent molecule and established deuteration methodologies.

The structure of Hydrodolasetron contains a reduced piperidinone moiety. A common and efficient method for incorporating four deuterium atoms in such a system would be the reduction of a suitable precursor containing two carbonyl groups or related functionalities. A logical precursor would be an intermediate containing a pyridinium (B92312) or dihydropyridinone ring system. The reduction of such a precursor using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) or through catalytic deuteration with D₂ gas over a catalyst like palladium on carbon (Pd/C) would introduce two deuterium atoms at two distinct positions, resulting in a d4-labeled product.

For example, a synthetic intermediate could be subjected to reduction conditions that saturate a carbon-carbon double bond and reduce a ketone simultaneously. Using LiAlD₄ would source the deuterium from the reagent itself. researchgate.net Alternatively, catalytic hydrogenation using D₂ gas would achieve a similar outcome. simsonpharma.com The synthesis would be designed to place the deuterium atoms at non-labile positions to ensure isotopic stability for its use as an internal standard in analytical studies. iaea.org

Analytical Methodologies for Isotopic Purity and Identity Confirmation

Confirming the identity, isotopic purity, and location of deuterium atoms in a synthesized compound like this compound is essential. rsc.org The two primary analytical techniques for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ansto.gov.au

In an HR-MS analysis of this compound, the instrument would distinguish between the molecular ions of the unlabeled compound (d₀) and the various deuterated isotopologues (d₁, d₂, d₃, d₄, etc.). researchgate.net By measuring the relative abundance of each isotopologue in the mass spectrum, a precise calculation of the isotopic enrichment can be made. ansto.gov.aursc.org This profile confirms that the desired level of deuteration has been achieved and quantifies the percentage of the d₄ species relative to other isotopologues. sigmaaldrich.com Liquid chromatography (LC) is often coupled with MS (LC-MS) to separate the target compound from any impurities before mass analysis, ensuring the accuracy of the isotopic profile. acs.org

While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to determine the precise location of the deuterium atoms within the molecular structure. rsc.orgrug.nl Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are employed for this purpose.

In a ¹H NMR spectrum, the replacement of a hydrogen atom with a deuterium atom results in the disappearance or significant reduction of the corresponding proton signal. studymind.co.uk This allows for the unambiguous assignment of the deuteration sites by comparing the spectrum of the deuterated analog to that of the unlabeled compound.

Deuterium NMR (²H NMR) provides direct evidence of the deuterium atoms. sigmaaldrich.com It detects the signals from the deuterium nuclei, and the chemical shifts in the ²H NMR spectrum correspond to those in the ¹H NMR spectrum, confirming the chemical environment of each deuterium atom. sigmaaldrich.com Furthermore, quantitative NMR (qNMR) techniques can be applied to measure the extent of deuteration at each specific site, providing a complete picture of the isotopic distribution and confirming the structural integrity of the molecule. google.com

Table 2: Key Analytical Techniques for Characterizing Deuterated Compounds

| Technique | Primary Information Provided | Key Advantages | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Overall isotopic enrichment and distribution of isotopologues (isotopic purity). | High sensitivity, requires very little sample, provides accurate mass measurements. nih.govresearchgate.net | nih.govresearchgate.net |

| Proton NMR (¹H NMR) | Confirms location of deuterium by observing the disappearance of proton signals. | Provides clear structural information and site-specific deuteration data. studymind.co.uk | studymind.co.uk |

| Deuterium NMR (²H NMR) | Directly observes deuterium nuclei to confirm their location and chemical environment. | Unambiguous confirmation of deuteration sites, can be quantitative. sigmaaldrich.com | sigmaaldrich.com |

| Carbon-13 NMR (¹³C NMR) | Provides information on structural integrity and changes in carbon signal splitting due to C-D coupling. | Confirms the carbon skeleton and provides secondary confirmation of deuteration sites. researchgate.net | researchgate.net |

Advanced Bioanalytical Methodologies Employing Hydrodolasetron D4

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and reliable LC-MS/MS method is paramount for the accurate quantification of drugs and their metabolites in biological samples. researchgate.net This technique offers high sensitivity and selectivity, making it the preferred choice for bioanalytical studies. nih.gov The use of a deuterated internal standard like Hydrodolasetron-d4 helps to compensate for variations in sample preparation and instrument response, ensuring the integrity of the quantitative data. lcms.cz

Effective chromatographic separation of the analyte from endogenous matrix components and its deuterated internal standard is a critical step in LC-MS/MS method development. nih.gov Although the deuterated analog is chemically similar to the analyte, slight differences in chromatographic behavior can occur. skyline.ms

The choice of the stationary and mobile phases is crucial for achieving optimal separation. Reversed-phase chromatography is a commonly employed technique for the analysis of dolasetron (B1670872) and its metabolites. nih.gov

Stationary Phase: C18 columns are frequently used as the stationary phase for the separation of hydrodolasetron (B601787). These columns provide excellent retention and separation for moderately polar compounds.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. The composition of the mobile phase is optimized to achieve the desired retention time and peak shape. Common mobile phase components include:

Aqueous Phase: Formic acid or ammonium (B1175870) formate (B1220265) in water are often used to control the pH and improve ionization efficiency. chromatographyonline.com

Organic Phase: Acetonitrile or methanol (B129727) are common organic modifiers used to elute the analytes from the column. rsc.org

Table 1: Example Chromatographic Conditions for Hydrodolasetron Analysis

| Parameter | Condition |

| Column | C18 (e.g., 100 x 4.6 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Isocratic/Gradient | Gradient |

This table presents a representative set of conditions and may vary based on the specific application and instrumentation.

The flow rate and gradient profile are adjusted to ensure adequate separation of hydrodolasetron and this compound from other components in the sample matrix within a reasonable analysis time. A typical flow rate for LC-MS/MS analysis is in the range of 0.5 to 1.0 mL/min. The gradient profile, which involves changing the proportion of the organic solvent over time, is optimized to achieve sharp peaks and good resolution. chromatographyonline.com

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection of analytes. longdom.org The optimization of MS/MS parameters is essential for achieving the desired analytical performance. restek.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and semi-polar compounds like hydrodolasetron. chromatographyonline.com It is the most common ionization method used in LC-MS for bioanalysis. chromatographyonline.com ESI generates protonated molecules, [M+H]+, in the positive ion mode, which is typically used for the analysis of hydrodolasetron. technologynetworks.com

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. technologynetworks.com In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection and optimization of MRM transitions are critical for the specificity and sensitivity of the assay. rsc.org

For the analysis of hydrodolasetron and its deuterated internal standard, specific precursor-to-product ion transitions are monitored. The optimization of collision energy is performed to maximize the abundance of the product ions. technologynetworks.com

Table 2: Example MRM Transitions for Hydrodolasetron and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydrodolasetron | 325.2 | 168.1 |

| This compound | 329.2 | 172.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Tandem Mass Spectrometric Detection Parameters

Collision Energy and Declustering Potential Optimization

The optimization of mass spectrometry (MS) parameters is a critical step in developing a sensitive and robust bioanalytical method. For this compound and its unlabeled counterpart, hydrodolasetron, this involves fine-tuning the collision energy (CE) and declustering potential (DP) to achieve optimal fragmentation and ion transmission.

Collision Energy (CE): This parameter controls the energy transferred to the precursor ion in the collision cell, inducing fragmentation. The goal is to identify a CE value that produces abundant and stable product ions, maximizing the signal-to-noise ratio for the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions. An insufficient CE will result in poor fragmentation and low signal intensity, while an excessive CE can lead to extensive fragmentation, scattering the ion signal across multiple, less intense fragments, or even causing the desired fragment to break down further. uab.edu The optimization process typically involves infusing a standard solution of this compound and systematically varying the CE while monitoring the intensity of the product ions. nih.gov

Declustering Potential (DP): The DP is the voltage applied to the orifice region of the mass spectrometer, which helps to desolvate the ions and prevent the formation of clusters with solvent molecules as they enter the vacuum region of the instrument. bioanalysis-zone.com Proper optimization of the DP is crucial for maximizing the ion signal and ensuring its stability. bioanalysis-zone.com If the DP is too low, incomplete desolvation can lead to the formation of adducts and a suppressed signal. Conversely, if the DP is too high, it can cause in-source fragmentation of the parent ion, which can compromise the accuracy of quantification. bioanalysis-zone.com The optimal DP is determined by infusing a solution of this compound and monitoring the precursor ion intensity while ramping the DP voltage.

The optimized CE and DP values are specific to the mass spectrometer being used and the specific precursor-to-product ion transitions being monitored for both hydrodolasetron and this compound.

Table 1: Representative MS/MS Parameter Optimization for this compound

| Parameter | Description | Optimization Goal |

|---|---|---|

| Collision Energy (CE) | Energy applied to induce fragmentation of the precursor ion. | Maximize the intensity of the specific product ion while minimizing further fragmentation. |

| Declustering Potential (DP) | Voltage applied to prevent ion clustering and aid in desolvation. | Maximize the precursor ion signal without causing in-source fragmentation. |

This table is for illustrative purposes. Actual values are instrument-dependent.

Sample Preparation Techniques for Biological Matrices

The accurate quantification of drugs and their metabolites in biological matrices such as plasma, serum, or urine necessitates efficient sample preparation to remove interfering endogenous components. euchembiojreviews.com this compound is added to samples at the beginning of the preparation process to compensate for any variability or loss of the analyte during extraction.

Liquid-Liquid Extraction (LLE) Protocols

Liquid-liquid extraction is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. euchembiojreviews.com For the analysis of hydrodolasetron, LLE protocols often involve the use of an organic solvent to extract the analyte and the internal standard, this compound, from the biological matrix. nih.govresearchgate.net

Key steps in a typical LLE protocol include:

pH Adjustment: The pH of the biological sample is often adjusted to optimize the partitioning of the analyte into the organic phase.

Solvent Addition: An appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added to the sample.

Extraction: The mixture is vortexed or agitated to facilitate the transfer of the analyte and internal standard into the organic layer.

Phase Separation: The sample is centrifuged to achieve a clear separation of the aqueous and organic layers.

Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness, and the residue is reconstituted in a solvent compatible with the chromatographic system. actapharmsci.com

A variation of this technique, salting-out assisted liquid-liquid extraction (SALLE), involves adding a salt to the aqueous phase to decrease the solubility of the analyte and the water-miscible organic solvent, thereby improving extraction efficiency. euchembiojreviews.comnih.gov

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest from a complex matrix. nih.gov SPE methods offer cleaner extracts compared to LLE and can be automated for high-throughput analysis. researchgate.net

A general SPE procedure involves the following steps:

Conditioning: The SPE sorbent is conditioned with a solvent to activate it.

Loading: The biological sample, containing both hydrodolasetron and this compound, is loaded onto the sorbent.

Washing: The sorbent is washed with a specific solvent to remove interfering substances while retaining the analyte and internal standard.

Elution: The analyte and internal standard are eluted from the sorbent using a different solvent.

The choice of sorbent (e.g., C18, polymeric) and the composition of the wash and elution solvents are critical for achieving high recovery and selectivity. nih.gov

Protein Precipitation Strategies

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can otherwise interfere with the analysis. nih.gov This technique is particularly useful for high-throughput screening. nih.gov

Common protein precipitation agents include:

Organic Solvents: Acetonitrile and methanol are frequently used to precipitate proteins. researchgate.net

Acids: Trichloroacetic acid (TCA) and perchloric acid can also be effective. nih.govnih.gov

In this method, the precipitating agent is added to the biological sample containing the analyte and this compound. After vortexing and centrifugation, the supernatant containing the analyte and internal standard is separated from the precipitated proteins and can be directly injected into the LC-MS/MS system or further processed. researchgate.net While simple, protein precipitation may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects. nih.govresearchgate.net

Minimization of Matrix Effects via this compound Inclusion

Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. nih.govwaters.com The inclusion of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate these effects. waters.com

Because this compound is chemically and physically very similar to hydrodolasetron, it is assumed to experience the same degree of ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively compensated for. researchgate.net However, it is important to note that differential matrix effects can sometimes occur, especially if there are slight chromatographic retention time differences between the analyte and its deuterated internal standard. myadlm.orgnih.gov Therefore, a thorough evaluation of matrix effects is a critical component of method validation. waters.com

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. | Good sample cleanup, relatively inexpensive. | Can be labor-intensive, may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. | High selectivity, provides clean extracts, can be automated. | Can be more expensive, method development can be complex. |

| Protein Precipitation (PPT) | Removal of proteins by precipitation with a solvent or acid. | Simple, fast, suitable for high-throughput. | May result in less clean extracts and significant matrix effects. |

Comprehensive Method Validation for Quantitative Bioanalysis

A comprehensive validation of the bioanalytical method is essential to ensure its reliability and reproducibility for the quantitative analysis of hydrodolasetron in biological samples. ijpsr.comnih.gov The use of this compound is integral to this process. Validation is performed in accordance with regulatory guidelines, such as those from the FDA and EMA. wum.edu.pl

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances. biopharmaservices.com

Accuracy and Precision: The closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision). ijpcbs.com

Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the concentration of the analyte. Linearity over the expected concentration range is assessed. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. ijpcbs.com

Recovery: The efficiency of the extraction procedure in recovering the analyte and internal standard from the biological matrix.

Matrix Effect: As discussed previously, this is evaluated to ensure that the presence of matrix components does not interfere with the quantification.

Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.

The successful validation of these parameters demonstrates that the analytical method is reliable for its intended purpose in pharmacokinetic or other clinical studies. ijpsr.comijsat.org

Specificity and Selectivity Assessment

Specificity and selectivity are fundamental parameters in bioanalytical method validation, ensuring that the analytical method can unequivocally identify and differentiate the analyte and internal standard from other endogenous or exogenous components in the biological matrix. This is crucial to prevent interference that could lead to inaccurate quantification.

In a typical validation, selectivity is assessed by analyzing blank matrix samples from multiple sources to investigate the presence of interfering peaks at the retention times of the analyte and the internal standard. The absence of any significant interfering peaks confirms the selectivity of the method. Furthermore, the potential for interference from commonly co-administered medications and structurally related compounds should be evaluated. For a method employing this compound, the mass spectrometric detection would be highly specific, distinguishing between the analyte and its deuterated internal standard based on their mass-to-charge ratios.

Linearity and Calibration Curve Establishment

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is established by plotting the response (e.g., the peak area ratio of the analyte to the internal standard) against the concentration of the analyte in a series of calibration standards.

For the analysis of dolasetron, a linear relationship is typically observed over a specified concentration range. For instance, in a study on the determination of dolasetron and its reduced metabolite in human plasma, a gas chromatography-mass spectrometry (GC-MS) method was linear in the range of 1-120 ng/mL for dolasetron, while a liquid chromatography (LC) method was linear from 5-200 ng/mL. nih.gov The linearity of the calibration curve is generally evaluated by the correlation coefficient (r²) which should ideally be close to 1.0.

Below is an illustrative data table for a calibration curve for dolasetron.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 5 | 15,234 | 450,123 | 0.0338 |

| 10 | 31,056 | 455,234 | 0.0682 |

| 25 | 78,945 | 448,987 | 0.1758 |

| 50 | 155,432 | 452,111 | 0.3438 |

| 100 | 312,876 | 451,567 | 0.6928 |

| 200 | 625,432 | 449,876 | 1.3902 |

Note: This table is for illustrative purposes and does not represent data from a method using this compound.

Accuracy and Precision Determination (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the coefficient of variation (%CV) and is assessed at both the intra-day (within a single day) and inter-day (on different days) levels.

For a bioanalytical method to be considered reliable, both accuracy and precision should be within acceptable limits, typically ±15% (±20% at the lower limit of quantification) of the nominal concentration. In a study on the simultaneous measurement of the major metabolites of dolasetron mesilate in human urine, the within-day and day-to-day coefficients of variation were less than 9% and 14%, respectively. nih.gov

An illustrative data table for intra-day and inter-day accuracy and precision is presented below.

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Intra-day | |||

| 15 | 14.8 | 98.7 | 4.5 |

| 75 | 76.2 | 101.6 | 3.2 |

| 150 | 148.5 | 99.0 | 2.8 |

| Inter-day | |||

| 15 | 15.3 | 102.0 | 6.8 |

| 75 | 74.5 | 99.3 | 5.1 |

| 150 | 151.2 | 100.8 | 4.3 |

Note: This table is for illustrative purposes and does not represent data from a method using this compound.

Recovery and Process Efficiency Evaluation

Recovery is a measure of the efficiency of an extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. Process efficiency is a broader term that encompasses both the recovery of the analyte and the internal standard, as well as any matrix effects.

Consistent and reproducible recovery is more critical than high recovery. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it is expected to have nearly identical extraction recovery to the unlabeled analyte, thereby compensating for any variability in the extraction process. In a study on cinitapride (B124281) in human plasma, the extraction recovery was more than 86%.

An example of recovery data is shown in the table below.

| Concentration Level | Analyte Peak Area (Extracted) | Analyte Peak Area (Unextracted) | Recovery (%) | IS Peak Area (Extracted) | IS Peak Area (Unextracted) | IS Recovery (%) |

| Low | 45,678 | 52,123 | 87.6 | 432,109 | 488,765 | 88.4 |

| Medium | 225,432 | 258,987 | 87.0 | 440,987 | 495,432 | 89.0 |

| High | 450,123 | 510,345 | 88.2 | 435,678 | 490,123 | 88.9 |

Note: This table is for illustrative purposes and does not represent data from a method using this compound.

Stability Studies of Analyte and Internal Standard in Matrix

Stability studies are essential to ensure that the concentration of the analyte and internal standard in a given matrix remains unchanged from the time of sample collection to the completion of the analysis. Stability is evaluated under various conditions that the samples may encounter. These include:

Freeze-thaw stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Short-term temperature stability: Evaluates stability at room temperature for a period that reflects the sample handling and processing time.

Long-term stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

Stock solution stability: Confirms the stability of the stock solutions of the analyte and internal standard under their storage conditions.

Post-preparative stability: Assesses the stability of the processed samples in the autosampler before injection.

The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

An illustrative summary of stability data is presented below.

| Stability Condition | Duration | Temperature | Mean Concentration (ng/mL) | Accuracy (%) |

| Freeze-Thaw (3 cycles) | 3 days | -20°C / Room Temp | 98.5 | 98.5 |

| Short-Term | 24 hours | Room Temperature | 101.2 | 101.2 |

| Long-Term | 90 days | -80°C | 97.8 | 97.8 |

| Post-Preparative | 48 hours | 4°C | 99.1 | 99.1 |

Note: This table is for illustrative purposes and is based on a nominal concentration of 100 ng/mL. It does not represent data from a method using this compound.

Limits of Detection (LOD) and Quantification (LOQ/LLOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

The LLOQ is a critical parameter for pharmacokinetic studies, as it determines the lowest concentration of the drug that can be reliably measured. For a given bioanalytical method, the LLOQ should be established with a precision of ≤20% and an accuracy of 80-120%. For example, a GC-MS method for dolasetron had a limit of quantitation of 1 ng/mL. nih.gov

Applications of Hydrodolasetron D4 in Preclinical Pharmacokinetic and Metabolic Research

Elucidation of Hydrodolasetron (B601787) Metabolic Pathways

Dolasetron (B1670872) is rapidly converted to its active metabolite, hydrodolasetron, which is then further metabolized. nih.gov Hydrodolasetron is eliminated from the body through various routes, including kidney excretion and metabolism, primarily through glucuronidation and hydroxylation. drugbank.com

In Vitro Hepatic Metabolism Studies (e.g., Microsomal, Hepatocyte Assays)

In vitro studies using human liver microsomes are instrumental in characterizing the metabolic pathways of hydrodolasetron. nih.gov These studies help determine and characterize metabolites and the biotransformation routes of drug candidates. bioivt.com Liver microsomes contain a variety of enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are responsible for the metabolism of a majority of drugs. mdpi.com By incubating hydrodolasetron with liver microsomes or hepatocytes, researchers can identify the resulting metabolites and understand the metabolic clearance of the compound over time. bioivt.com

Identification of Metabolites and Metabolic Hotspots Using Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds like Hydrodolasetron-d4 is a reliable method for studying metabolic pathways. researchgate.net Deuterium labeling allows for the generation of a specific mass spectrometric pattern that simplifies the analysis and identification of metabolites. scispace.com This technique aids in tracking the transformation of the parent drug into its various metabolites, helping to pinpoint "metabolic hotspots"—the sites on the molecule that are most susceptible to enzymatic modification. scispace.com This information is vital for understanding the drug's metabolic profile and potential for drug-drug interactions. researchgate.net The use of hydrogen/deuterium exchange combined with high-resolution mass spectrometry has been shown to improve the efficiency and confidence in metabolite identification. nih.gov

Role of Specific Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A) in Hydrodolasetron Hydroxylation and N-Oxidation

Studies with human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of reduced dolasetron (hydrodolasetron). nih.gov The hydroxylation of hydrodolasetron is primarily dependent on the CYP2D6 enzyme. nih.govnih.gov N-oxidation, another metabolic pathway, is carried out by the CYP3A4 enzyme. nih.gov The formation of 6-hydroxy hydrodolasetron has also been linked to CYP3A4 to a lesser extent. nih.gov The CYP1, CYP2, and CYP3 families of enzymes are well-known for their involvement in drug metabolism. researchgate.net

Glucuronidation Pathways of Hydrodolasetron

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of many drugs. taylorandfrancis.com In the case of hydrodolasetron, a significant portion of its metabolites are conjugates. nih.gov Studies have shown that the glucuronide of reduced dolasetron is the most abundant conjugate found in urine. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronides that can be easily excreted from the body. nih.govwikipedia.org

In Vivo Preclinical Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. science.govallucent.com These studies provide critical data to support the estimation of a safe and effective dose range for human clinical trials. allucent.com

Quantitative Determination of Hydrodolasetron and Metabolites in Animal Tissues and Biofluids

In a pharmacokinetic study in cats, dolasetron was found to be rapidly metabolized into its active metabolite, hydrodolasetron. nih.govnih.gov The concentrations of both dolasetron and hydrodolasetron in serum were measured using liquid chromatography/tandem mass spectrometry (LC/MS/MS). nih.govnih.gov The study determined key pharmacokinetic parameters for intravenous (IV) and subcutaneous (SC) hydrodolasetron. nih.govnih.gov

| Parameter | Value |

|---|---|

| Cmax (ng/ml) | 116 (69–316) |

| Tmax (h) | 0.5 (0.3–0.5) |

| Half-life (h) | 3.3 (2.9–7.2) |

| AUClast (h/ng/ml) | 323 (138–454) |

| Parameter | Value |

|---|---|

| Cmax (ng/ml) | 67.9 (60.4–117) |

| Tmax (h) | 0.5 (0.5–1.0) |

| Half-life (h) | 3.8 (2.9–5.3) |

| AUClast (h/ng/ml) | 437 (221.5–621.8) |

Assessment of Absorption, Distribution, and Excretion Processes in Animal Models

Understanding the Absorption, Distribution, and Excretion (ADE) of a compound is fundamental in preclinical research. Studies in animal models investigate how the body handles hydrodolasetron, the active metabolite of dolasetron.

Absorption: Following administration, the parent drug, dolasetron, is rapidly metabolized to hydrodolasetron. nih.govnih.gov In feline models, after both intravenous (IV) and subcutaneous (SC) administration of dolasetron, the drug was quickly converted to hydrodolasetron. nih.gov This rapid formation is a key aspect of its absorption profile, with hydrodolasetron appearing quickly in the plasma. nih.gov

Distribution: Hydrodolasetron is widely distributed in the body. fda.govfda.gov While detailed tissue distribution studies in specific animal models are not extensively covered in the provided research, data from human studies, which often inform preclinical expectations, show a large apparent volume of distribution. fda.govfda.gov In humans, approximately 69% to 77% of hydrodolasetron is bound to plasma proteins, with about 50% binding to α1-acid glycoprotein. fda.gov

Excretion: The primary route of elimination for hydrodolasetron is renal excretion. nih.gov In studies involving humans, it has been shown that the compound is eliminated through multiple pathways, including excretion of the unchanged drug in urine and elimination after metabolism via glucuronidation and hydroxylation. fda.govdrugbank.com Approximately two-thirds of the administered dose is recovered in the urine, with one-third found in the feces. fda.govfda.gov

Pharmacokinetic Parameter Estimation (e.g., half-life, clearance, volume of distribution) in Preclinical Species

Pharmacokinetic parameters are quantified to describe the concentration of a drug in the body over time. In a study conducted on healthy cats, the pharmacokinetic parameters of hydrodolasetron were determined following intravenous and subcutaneous administration of dolasetron. nih.gov

The median pharmacokinetic parameters for hydrodolasetron after a single intravenous dose are summarized below.

| Parameter | Value |

|---|---|

| Cmax (Maximum Serum Concentration) | 116 ng/ml (69–316 ng/ml) |

| Tmax (Time to Maximum Concentration) | 0.5 h (0.3–0.5 h) |

| Half-life (t½) | 3.3 h (2.9–7.2 h) |

| AUClast (Area Under the Curve) | 323 h/ng/ml (138–454 h/ng/ml) |

Data sourced from a study on the preliminary pharmacokinetics of intravenous dolasetron in healthy cats. nih.gov

Following subcutaneous administration, the median pharmacokinetic parameters for hydrodolasetron were also assessed.

| Parameter | Value |

|---|---|

| Cmax (Maximum Serum Concentration) | 67.9 ng/ml (60.4–117 ng/ml) |

| Tmax (Time to Maximum Concentration) | 0.5 h (0.5–1.0 h) |

| Half-life (t½) | 3.8 h (2.9–5.3 h) |

| AUClast (Area Under the Curve) | 437 h/ng/ml (221.5–621.8 h/ng/ml) |

Data sourced from a study on the preliminary pharmacokinetics of subcutaneous dolasetron in healthy cats. nih.gov

The research in cats indicated no significant difference in the exposure (AUC) to hydrodolasetron between the intravenous and subcutaneous routes of administration. nih.gov

Role of Hydrodolasetron D4 in Advancing Drug Discovery and Development Research

Facilitation of Quantitative Analysis in Early-Stage Drug Candidate Evaluation

In the early stages of drug development, accurate quantification of a drug candidate and its metabolites in biological matrices is paramount. shimadzu.com.sg Hydrodolasetron-d4 serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). shimadzu.com.sgacanthusresearch.com The use of stable isotope-labeled (SIL) internal standards like this compound is widely recognized for enhancing the accuracy and precision of quantitative analyses. acanthusresearch.com

The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte, in this case, the non-deuterated hydrodolasetron (B601787) or a structurally similar drug candidate. acanthusresearch.com This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.com Any variations in sample extraction, injection volume, or matrix effects (such as ion suppression or enhancement) will affect both compounds to a similar degree. asm.org This co-elution and similar ionization behavior allow for reliable correction of analytical variability, leading to more accurate and reproducible quantification of the drug candidate. acanthusresearch.comasm.org

The process typically involves adding a known amount of this compound to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process. uq.edu.au The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. asm.orgmedpace.com This approach is crucial for generating reliable pharmacokinetic data, which informs decisions on dose selection and formulation development for new drug candidates. drugpatentwatch.com

Below is a table illustrating the typical precision and accuracy data from a validated LC-MS/MS method using a deuterated internal standard, demonstrating the high quality of data achievable.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 0.5 | 0.52 | 104.0 | 5.8 |

| LQC | 1.5 | 1.48 | 98.7 | 4.2 |

| MQC | 50.0 | 51.5 | 103.0 | 3.5 |

| HQC | 150.0 | 147.0 | 98.0 | 2.9 |

| This is a representative data table and does not reflect actual experimental results for this compound. |

Contributions to Understanding Drug Disposition Mechanistically

The disposition of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of its pharmacological profile. nih.gov Understanding these processes is essential for predicting a drug's efficacy and safety. This compound, when used as an internal standard in ADME studies, contributes significantly to the mechanistic understanding of a new drug's disposition.

Accurate quantification of the parent drug and its metabolites in various biological compartments over time is fundamental to characterizing its ADME properties. shimadzu.com.sg By enabling robust and reliable bioanalysis, this compound facilitates the generation of high-quality data for pharmacokinetic modeling. This data helps researchers to:

Determine the rate and extent of drug absorption: By accurately measuring drug concentrations in plasma after administration. science.gov

Characterize the distribution of the drug: By quantifying its presence in different tissues and fluids. nih.gov

Identify metabolic pathways: By enabling the accurate measurement of various metabolites, researchers can elucidate how the drug is transformed in the body. dokumen.pub

Assess the routes and rates of excretion: By measuring the drug and its metabolites in urine and feces. nih.gov

A study on the pharmacokinetic interactions between casopitant (B1241461) and dolasetron (B1670872) (which is metabolized to hydrodolasetron) highlights the importance of precise analytical methods. amazonaws.com In this study, co-administration resulted in changes in the maximum concentration (Cmax) of hydrodolasetron, with different effects observed in extensive and poor metabolizers of the CYP2D6 enzyme. amazonaws.com Such detailed insights are only possible with highly accurate quantitative methods, for which a deuterated internal standard like this compound would be invaluable.

The use of deuterated standards helps to minimize analytical variability that could otherwise obscure the true dispositional properties of a drug, thereby providing clearer insights into the mechanisms governing its fate in the body. asm.orgnih.gov

Development of Robust and Transferable Analytical Assays for Preclinical Assessment

The development of new drugs is a long and complex process that requires consistent and reliable analytical methods throughout preclinical and clinical development. sen.es Assays developed in the early preclinical phase must be robust and transferable to different laboratories and analytical platforms as the drug candidate progresses through the development pipeline.

The use of this compound as an internal standard contributes to the development of such robust and transferable bioanalytical assays. asm.org Methods that incorporate a stable isotope-labeled internal standard are generally more rugged and less susceptible to variations in experimental conditions. acanthusresearch.com This is because the internal standard effectively normalizes the analytical response, making the assay less dependent on factors such as the specific instrument used, the operator, or minor variations in reagent preparation. asm.org

A well-validated LC-MS/MS method using a deuterated internal standard can be readily transferred between research sites, ensuring consistency of data generated during different stages of preclinical assessment, such as in vitro metabolism studies, in vivo pharmacokinetic studies in animals, and toxicology studies. sen.es This consistency is crucial for building a comprehensive and reliable data package for regulatory submissions.

The development of such assays often involves a rigorous validation process to demonstrate their accuracy, precision, selectivity, and stability, in line with regulatory guidelines. nih.gov The inherent advantages of using a deuterated standard like this compound simplify the validation process and increase the likelihood of developing a method that meets the stringent requirements for preclinical and, eventually, clinical drug development. shimadzu.com.sgasm.org

The table below outlines key validation parameters for a robust bioanalytical assay, which are more readily achieved with the use of a deuterated internal standard.

| Validation Parameter | Acceptance Criteria | Role of Deuterated Internal Standard |

| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | Minimizes variability, leading to more accurate measurements. asm.org |

| Precision | Coefficient of variation (CV) ≤15% (≤20% for LLOQ) | Compensates for random errors, improving precision. asm.org |

| Selectivity | No significant interference at the retention time of the analyte and IS | Co-elution with the analyte helps to distinguish it from matrix components. |

| Matrix Effect | IS-normalized matrix factor should be consistent | Compensates for ion suppression or enhancement caused by the biological matrix. asm.orgmdpi.com |

| Recovery | Consistent and reproducible | Similar extraction efficiency to the analyte ensures reliable quantification. ijper.org |

| LLOQ: Lower Limit of Quantification |

Future Directions and Emerging Research Methodologies Involving Deuterated Compounds

Advancements in Automated High-Throughput Bioanalysis

The demand for faster, more efficient, and highly accurate analytical methods in drug discovery and development has propelled the evolution of automated high-throughput bioanalysis. researchgate.netresearchgate.net In this context, deuterated compounds like Hydrodolasetron-d4 serve as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone of modern bioanalytical laboratories. bohrium.comresearchgate.net

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis. researchgate.net These standards, including deuterated variants, exhibit nearly identical physicochemical properties to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization. researchgate.netcaymanchem.com This co-elution is crucial for correcting variability in the analytical process, including matrix effects, which can artificially suppress or enhance the analyte signal. researchgate.net

Recent advancements have focused on increasing the throughput of LC-MS/MS assays. researchgate.net Innovations such as ultra-performance liquid chromatography (UPLC) with sub-2 µm particles, monolithic columns, and automated sample preparation in 96-well formats have significantly reduced analytical run times. researchgate.netresearchgate.net Automated solid-phase extraction (SPE) and liquid-liquid extraction (LLE) systems, often integrated with robotic platforms, further streamline the workflow, enabling the analysis of a large number of samples with high precision and accuracy. bohrium.commdpi.com The use of a homologous series of deuterated compounds as a universal internal standard mix is another strategy being explored to improve efficiency in high-throughput discovery bioanalysis. researchgate.net

| Advancement | Description | Impact on Bioanalysis |

| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes columns with sub-2 µm particles to achieve higher resolution and faster separation times. researchgate.netresearchgate.net | Increases speed and sensitivity of analysis. |

| Monolithic Columns | Consist of a single piece of porous material, allowing for high flow rates and rapid separations. researchgate.netresearchgate.net | Reduces analysis time and improves throughput. |

| Automated Sample Preparation | Robotic systems for techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) in 96-well plates. bohrium.commdpi.com | Minimizes manual error, increases reproducibility, and enhances throughput. |

| Stable Isotope-Labeled Internal Standards | Compounds like this compound that are chemically identical to the analyte but have a different mass. researchgate.netcaymanchem.com | Corrects for variability in extraction and matrix effects, leading to more accurate quantification. researchgate.net |

Applications in Targeted Metabolomics and Lipidomics Research

Targeted metabolomics and lipidomics aim to quantify a specific, predefined set of metabolites or lipids within a biological sample. masseycancercenter.org This approach is invaluable for understanding the biochemical pathways affected by disease or drug treatment. neurolipidomics.commdpi.com Deuterated compounds, including this compound, play a critical role as internal standards in these highly sensitive and specific analyses. metabolomicscentre.cacaymanchem.com

In metabolomics, the accurate quantification of small molecules is essential. researchgate.net However, the complexity of biological matrices can lead to significant analytical challenges, such as ion suppression in mass spectrometry. researchgate.net The use of deuterated internal standards helps to mitigate these matrix effects, allowing for more precise and reliable quantification of target analytes. researchgate.netnih.gov For instance, research has demonstrated the successful use of deuterated standards for the analysis of polyphenolics and other metabolites in complex samples. researchgate.net

Similarly, in lipidomics, which involves the comprehensive analysis of lipids in a biological system, deuterated standards are indispensable. caymanchem.comisotope.com Lipids are a diverse class of molecules, and their analysis is complicated by the presence of numerous isobaric and isomeric species. uab.edu The incorporation of deuterated lipid standards for various lipid classes allows for accurate relative and absolute quantification, facilitating the identification of changes in lipid profiles associated with various physiological and pathological states. metabolomicscentre.cacaymanchem.com Custom mixtures of deuterated lipid standards are now commercially available, further enhancing the capabilities of targeted lipidomics research. caymanchem.com

| Research Area | Application of Deuterated Standards | Key Research Findings |

| Targeted Metabolomics | Internal standards for accurate quantification of specific metabolites. researchgate.netnih.gov | Enables the study of metabolic pathways and the identification of biomarkers for disease. neurolipidomics.commdpi.com |

| Targeted Lipidomics | Internal standards for the quantification of various lipid classes. metabolomicscentre.cacaymanchem.com | Facilitates the analysis of changes in lipid profiles in response to stimuli and in disease states. caymanchem.comisotope.com |

Integration with Systems Pharmacology Modeling for Enhanced Predictive Capabilities

Systems pharmacology is an emerging field that integrates experimental data with computational modeling to understand the complex interactions between drugs and biological systems. universiteitleiden.nl This holistic approach aims to predict a drug's efficacy and potential adverse effects. The precise quantitative data obtained using deuterated internal standards like this compound is fundamental to building and validating these predictive models. universiteitleiden.nl

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are key components of systems pharmacology. PK models describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD models relate drug concentration to its pharmacological effect. universiteitleiden.nl Accurate PK data, often obtained through LC-MS/MS analysis with deuterated internal standards, is essential for developing robust models that can simulate drug behavior in different patient populations. researchgate.netscience.gov

Furthermore, the integration of metabolomics and lipidomics data, generated using deuterated standards, into systems pharmacology models provides a deeper understanding of a drug's mechanism of action and its impact on metabolic networks. By quantifying changes in endogenous metabolites and lipids in response to drug administration, researchers can identify biomarkers of drug efficacy and toxicity. neurolipidomics.commdpi.com This "pharmacometabolomics" approach, powered by the accuracy of deuterated standards, holds great promise for personalizing drug therapy and improving drug development outcomes. The use of deuterated compounds themselves as therapeutic agents is also a growing area of interest, as deuteration can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a better safety profile. nih.govcdnsciencepub.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.